molecular formula C13H15ClN4 B2735850 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine CAS No. 1532200-65-9

1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine

Cat. No.: B2735850
CAS No.: 1532200-65-9
M. Wt: 262.74
InChI Key: MPXPRPWTQVWKDG-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring attached to a pyrazole ring, which is further substituted with a 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine has several scientific research applications:

Mechanism of Action

1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine is a 5-HT 2c serotonin receptor agonist . It is a metabolite of trazodone .

Safety and Hazards

1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine may cause eye, skin, and respiratory tract irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often employs continuous flow processes to ensure high yield and purity. For instance, the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1,3-chlorobromopropane in the presence of tetrabutylammonium bromide and potassium carbonate in acetonitrile under microwave irradiation is a common method .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azido derivatives.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(2-Chlorophenyl)piperazine

Comparison: 1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-3-1-10(2-4-11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXPRPWTQVWKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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